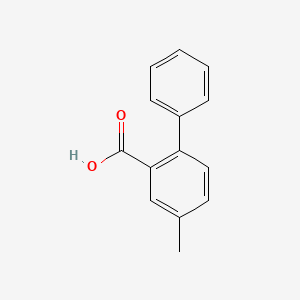
5-Methyl-2-phenylbenzoic acid
Vue d'ensemble
Description
5-Methyl-2-phenylbenzoic acid is a chemical compound with the molecular formula C14H12O2 . It is used for research purposes.
Synthesis Analysis
The synthesis of 5-Methyl-2-phenylbenzoic acid can be achieved through the nitration of methyl 3-methylbenzoate . This process utilizes a mixture of HNO3/Ac2O and has been praised for its high selectivity of substrates and environmentally friendly approach .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-phenylbenzoic acid consists of 14 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The key process in the synthesis of 5-Methyl-2-phenylbenzoic acid is the nitration of methyl 3-methylbenzoate . This reaction is part of a larger class of reactions known as nitration reactions, which involve the addition of a nitro group to a molecule .Applications De Recherche Scientifique
1. Structural and Spectral Analysis
Research on closely related compounds to 5-Methyl-2-phenylbenzoic acid, such as pyrazole-4-carboxylic acid derivatives, has involved combined experimental and theoretical studies. These studies focus on characterizing the compounds through NMR, Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction techniques. This research is significant in understanding the structural and electronic properties of these compounds, which can be essential in various chemical and pharmaceutical applications (Viveka et al., 2016).
2. Antioxidant Activity
Studies on phenyl ether derivatives derived from marine sources, such as the fungus Aspergillus carneus, have shown significant antioxidant properties. These compounds, related to 5-Methyl-2-phenylbenzoic acid, are valuable for their potential health benefits in combating oxidative stress-related diseases (Xu et al., 2017).
3. Applications in Polymer Science
Research into compounds like phenyl aminobenzoates, which are structurally similar to 5-Methyl-2-phenylbenzoic acid, has led to the development of novel polymers. These studies are vital for understanding how the structure of the monomer units affects the properties of the resulting polymers, with potential applications in materials science (Takagi et al., 2013).
4. Environmental Analysis
In environmental chemistry, studies have been conducted on similar compounds, like parabens (esters of p-hydroxybenzoic acid) and other environmental phenols, for their presence in human milk. This research is crucial for understanding human exposure to these compounds and potential health implications (Ye et al., 2008).
5. Photocatalytic Properties
Research on coordination complexes prepared using dicarboxylate and various N-donor coligands has shown promising photocatalytic properties. These complexes, related in structure to 5-Methyl-2-phenylbenzoic acid, are significant for environmental applications, such as the degradation of organic pollutants (Lu et al., 2021).
6. Synthesis and Characterization of Novel Compounds
Research into the synthesis and characterization of new Schiff bases containing thiophene rings, similar to the structure of 5-Methyl-2-phenylbenzoic acid, has provided insights into the potential applications of these compounds in various fields including pharmaceuticals (Ermiş, 2018).
7. Exploration in Medicinal Chemistry
Studies have explored biaryl carboxylic acids, akin to 5-Methyl-2-phenylbenzoic acid, as proton shuttles for selective functionalization in medicinal chemistry. This research is crucial for drug development and synthesis of biologically active compounds (Pi et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
5-methyl-2-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-7-8-12(13(9-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBWFNDPWDNPTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596625 | |
| Record name | 4-Methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenylbenzoic acid | |
CAS RN |
2840-46-2 | |
| Record name | 4-Methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-[1,1'-biphenyl]-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

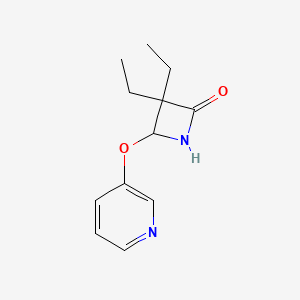

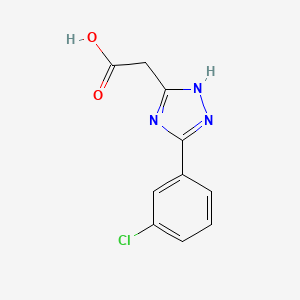
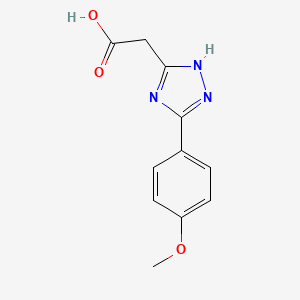

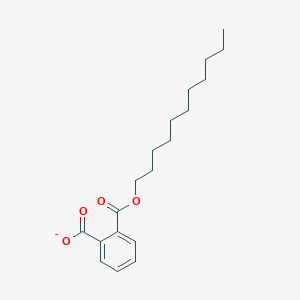

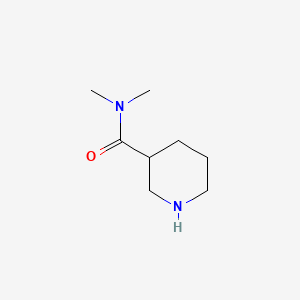
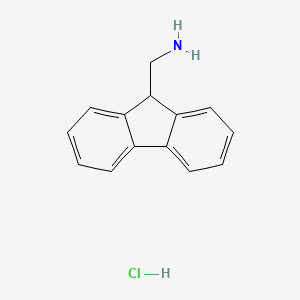
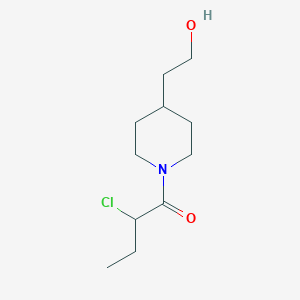


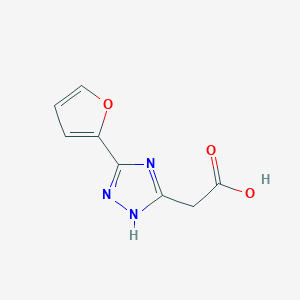
![7-Cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1370131.png)